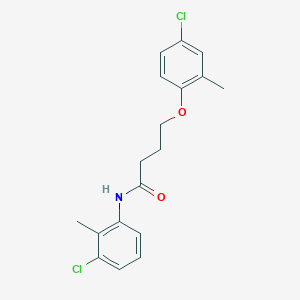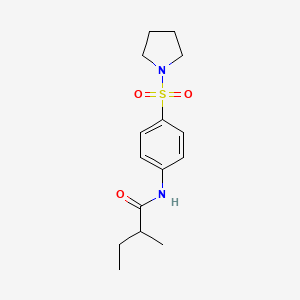![molecular formula C23H31N3O4 B11174032 1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11174032.png)
1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological targets.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry for its bioactive properties.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups that exhibit various biological activities.
Tetrahydrofuran derivatives: Molecules containing the tetrahydrofuran moiety, known for their solvent properties and reactivity.
Uniqueness
1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, cyclohexyl group, and tetrahydrofuran moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H31N3O4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H31N3O4/c27-21-13-16(15-26(21)17-7-2-1-3-8-17)22(28)25-20-11-5-4-10-19(20)23(29)24-14-18-9-6-12-30-18/h4-5,10-11,16-18H,1-3,6-9,12-15H2,(H,24,29)(H,25,28) |
InChI Key |
AAGIVCUCGUHYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173963.png)

![N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11173974.png)

![4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B11173983.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B11173987.png)


![4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11174006.png)



![Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11174027.png)
